Cas no 1805944-74-4 (5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine)
5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine
-
- Inchi: 1S/C7H3ClF3IN2O3/c8-1-3-2-13-6(14(15)16)4(12)5(3)17-7(9,10)11/h2H,1H2
- InChI Key: WGGATKNRSXIGFD-UHFFFAOYSA-N
- SMILES: IC1=C([N+](=O)[O-])N=CC(CCl)=C1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 289
- XLogP3: 3.2
- Topological Polar Surface Area: 67.9
5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091430-1g |
5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine |
1805944-74-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine
Comprehensive Overview of 5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805944-74-4)
5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805944-74-4) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the chloromethyl, iodo, nitro, and trifluoromethoxy functional groups, make it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics.
The compound's pyridine core is a critical scaffold in medicinal chemistry, often associated with bioactive molecules. The presence of 3-iodo and 2-nitro substituents enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig transformations. These properties are highly relevant to current trends in green chemistry and sustainable synthesis, where efficiency and atom economy are prioritized. Additionally, the trifluoromethoxy group contributes to improved metabolic stability, a key consideration in modern drug design.
In agrochemical applications, 5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine serves as a precursor for crop protection agents. Its halogen-rich structure aligns with the industry's focus on low-environmental-impact pesticides, addressing global concerns about food security and sustainable agriculture. Recent studies highlight its potential in targeting resistant pest strains, a hot topic in light of rising pesticide resistance.
From a synthetic perspective, the compound's CAS No. 1805944-74-4 is frequently searched in databases like Reaxys and SciFinder, reflecting its utility in high-throughput screening and combinatorial chemistry. Its compatibility with flow chemistry techniques—another trending research area—further underscores its relevance. Analytical challenges, such as NMR interpretation of its polyhalogenated pyridine system, are also widely discussed in academic forums.
Regulatory and safety profiles of 5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine are rigorously documented, with emphasis on proper handling protocols. While not classified as hazardous under standard conditions, its reactive functional groups necessitate precautions during storage and transportation, topics frequently queried in industrial safety guidelines. The compound's stability under various pH conditions is another subject of practical interest for process chemists.
In summary, CAS No. 1805944-74-4 represents a convergence of multiple research priorities: drug discovery, agrochemical innovation, and sustainable synthesis. Its structural complexity and functional diversity position it as a valuable tool for addressing contemporary challenges in life sciences. As the scientific community continues to explore halogenated heterocycles, this compound is poised to remain a focal point in both academic and industrial settings.
1805944-74-4 (5-(Chloromethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)